molecular formula C12H21N3O9 B114660 (2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol CAS No. 145621-07-4

(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol

Cat. No. B114660
CAS RN: 145621-07-4
M. Wt: 351.31 g/mol
InChI Key: ZFBJUDQCVOFHPT-UEHLDKPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol is a complex molecule that has been the subject of extensive scientific research. This molecule is a carbohydrate derivative that has been synthesized using various methods. It has been found to have important applications in the field of scientific research, particularly in the study of biochemical and physiological processes.

Mechanism Of Action

The mechanism of action of (2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol involves its interaction with various enzymes and proteins in the body. This molecule has been found to inhibit the activity of certain enzymes, which can lead to changes in cellular function. It has also been found to stimulate the production of certain proteins, which can have beneficial effects on the body.
Biochemical and Physiological Effects
(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol has several biochemical and physiological effects on the body. It has been found to regulate glucose metabolism, which can have important implications for the treatment of diabetes. It has also been found to have anti-inflammatory and antioxidant effects, which can have beneficial effects on the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol in lab experiments is its ability to interact with various enzymes and proteins in the body. This can lead to changes in cellular function, which can be studied in detail. However, one of the limitations of using this molecule in lab experiments is its complex structure, which can make it difficult to synthesize and work with.

Future Directions

There are several future directions for the study of (2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol. One of the most important directions is the development of new drugs and therapies for various diseases. This molecule has been found to have important applications in the treatment of diabetes, inflammation, and oxidative stress. Another future direction is the study of its interaction with various enzymes and proteins in the body, which can lead to a better understanding of cellular function. Additionally, the development of new synthesis methods for this molecule can lead to more efficient and cost-effective production.

Synthesis Methods

The synthesis of (2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol is a complex process that involves several steps. One of the most common methods of synthesis involves the use of protecting groups, which are used to prevent unwanted reactions from occurring during the synthesis process. The protected molecule is then deprotected to obtain the final product. Other methods of synthesis include the use of enzymes and chemical reactions, such as esterification and glycosylation.

Scientific Research Applications

(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol has several important applications in scientific research. One of the most important applications is in the study of biochemical and physiological processes. This molecule has been found to interact with various enzymes and proteins in the body, which can lead to changes in cellular function. It has also been used in the development of new drugs and therapies for various diseases.

properties

CAS RN

145621-07-4

Product Name

(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol

Molecular Formula

C12H21N3O9

Molecular Weight

351.31 g/mol

IUPAC Name

(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol

InChI

InChI=1S/C12H21N3O9/c1-3-10(8(19)9(20)11(21)22-3)24-12-5(14-15-13)7(18)6(17)4(2-16)23-12/h3-12,16-21H,2H2,1H3/t3-,4+,5-,6+,7+,8-,9+,10-,11+,12-/m0/s1

InChI Key

ZFBJUDQCVOFHPT-UEHLDKPZSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)O)O)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N=[N+]=[N-]

SMILES

CC1C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-]

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-]

synonyms

2-azido-2-beta-D-mannopyranosyl-(1,4)-L-rhamnopyranose
2-azido-2-deoxymannopyranosyl-(1,4)-rhamnopyranose
2AMR

Origin of Product

United States

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